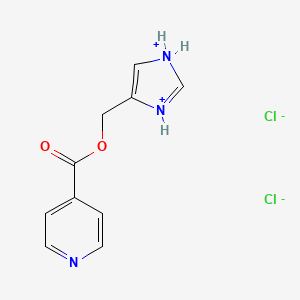

Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride

Description

Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride is a heterocyclic compound comprising an isonicotinic acid backbone esterified to a methyl-substituted imidazole ring, with two hydrochloride counterions. This dihydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. Its structure is distinct from simpler imidazole or pyridine derivatives due to the ester linkage and dual functionalization of the pyridine and imidazole rings .

Properties

CAS No. |

20062-43-5 |

|---|---|

Molecular Formula |

C10H11Cl2N3O2 |

Molecular Weight |

276.12 g/mol |

IUPAC Name |

1H-imidazole-1,3-diium-4-ylmethyl pyridine-4-carboxylate;dichloride |

InChI |

InChI=1S/C10H9N3O2.2ClH/c14-10(8-1-3-11-4-2-8)15-6-9-5-12-7-13-9;;/h1-5,7H,6H2,(H,12,13);2*1H |

InChI Key |

CETWQGYOZMPKGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)OCC2=C[NH2+]C=[NH+]2.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of isonicotinic acid esters typically involves the esterification of isonicotinic acid or its derivatives with an appropriate alcohol or alcohol-like moiety containing the imidazol-4-ylmethyl group. The dihydrochloride salt is then formed by treatment with hydrochloric acid under controlled conditions.

Preparation of Isonicotinic Acid Esters by Hydrogenolysis of 2,6-Dihalopyridine-4-carboxylic Acid Esters

A well-documented and industrially relevant method for preparing isonicotinic acid esters involves the hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters in the presence of a palladium catalyst under non-hydrolytic conditions.

- Starting Materials: Lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid (e.g., methyl, ethyl esters).

- Catalyst: 5% palladium on charcoal.

- Solvents: Alcohols corresponding to the ester alkyl group (e.g., methanol for methyl esters) to prevent ester interchange.

- Conditions: Hydrogenation under superatmospheric pressure (~40 psi), temperature between 50 and 60 °C.

- Base: Triethylamine or anhydrous ammonia to maintain non-hydrolytic, non-hydroxylic conditions.

- Reaction Monitoring: Termination after approximately 2 moles of hydrogen are consumed per mole of ester.

- Purification: Filtration to remove catalyst, solvent removal under vacuum, aqueous workup, and solvent extraction (e.g., chloroform or carbon tetrachloride), followed by distillation.

Example Reaction Setup and Outcome:

| Parameter | Details |

|---|---|

| Ester used | Methyl ester of 2,6-dichloropyridine-4-carboxylic acid (20.6 g) |

| Base | Triethylamine (20.2 g) |

| Catalyst | 5% Palladium on charcoal (5 g) |

| Solvent | Methanol (200 mL) |

| Hydrogen Pressure | 40 psi initially, dropping to 22 psi |

| Temperature | 50-60 °C |

| Reaction Time | 1 hour |

| Yield of methyl isonicotinate | 83.7% (11.5 g isolated) |

This method is efficient for producing lower alkyl esters of isonicotinic acid, which can then be further functionalized to introduce the imidazol-4-ylmethyl ester group.

Esterification with Imidazol-4-ylmethyl Alcohol Derivatives

To specifically prepare the imidazol-4-ylmethyl ester of isonicotinic acid, the esterification step involves coupling isonicotinic acid or its activated derivative with imidazol-4-ylmethanol or its equivalent.

- Activation of isonicotinic acid using carbodiimide-mediated coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC).

- Use of catalytic amounts of 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst.

- Reaction carried out in anhydrous dichloromethane or similar aprotic solvent.

- Cooling of the reaction mixture to 0 °C prior to addition of reagents to control reaction rate and minimize side reactions.

- Stirring at room temperature for several hours to ensure complete ester formation.

- Workup involves aqueous washes, solvent removal, and chromatographic purification if needed.

This method is supported by analogous esterifications described for related isonicotinic acid derivatives and hydrazine-based compounds, where carbodiimide coupling is standard for ester formation with alcohols bearing heterocyclic groups.

Formation of Dihydrochloride Salt

The prepared isonicotinic acid, imidazol-4-ylmethyl ester is converted to its dihydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium.

Typical Salt Formation Conditions:

- Dissolution of the ester in anhydrous solvent (e.g., ethyl acetate or ethanol).

- Addition of hydrochloric acid gas or concentrated hydrochloric acid solution dropwise at low temperature (0–5 °C).

- Stirring until complete salt formation.

- Isolation by filtration or precipitation.

- Drying under vacuum to obtain the pure dihydrochloride salt.

This step improves the compound's stability, solubility, and handling characteristics for pharmaceutical or research applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenolysis of dihalopyridine ester | 2,6-dichloropyridine-4-carboxylic acid methyl ester, Pd/C, triethylamine, methanol, H2, 50-60 °C, 40 psi | Methyl isonicotinate (ester intermediate) |

| Esterification with imidazol-4-ylmethanol | Isonicotinic acid or ester, imidazol-4-ylmethanol, EDC·HCl or DCC, DMAP, dichloromethane, 0 °C to RT | Isonicotinic acid, imidazol-4-ylmethyl ester |

| Salt formation | Hydrochloric acid, low temperature | Isonicotinic acid, imidazol-4-ylmethyl ester dihydrochloride salt |

Research Findings and Notes

- The hydrogenolysis method provides high yields (above 80%) of isonicotinic acid esters with minimal catalyst loading and avoids harsh hydrolytic conditions that can degrade sensitive functional groups.

- Carbodiimide-mediated coupling is a versatile and mild method for ester formation with heterocyclic alcohols, preserving the integrity of both the acid and alcohol moieties.

- The dihydrochloride salt form enhances the compound's pharmaceutical properties, including increased water solubility and stability, which is critical for biological activity studies and drug formulation.

- Careful control of reaction temperature and atmosphere during hydrogenolysis prevents unwanted ring saturation or side reactions.

- Purification typically involves solvent extraction and distillation, with chloroform or carbon tetrachloride used for efficient extraction of the ester product.

Chemical Reactions Analysis

Esterification Process

The synthesis involves esterification of isonicotinic acid with imidazol-4-ylmethanol. Key steps include:

-

Reagents : Isonicotinic acid, imidazol-4-ylmethanol, and an acylating agent (e.g., oxalyl chloride).

-

Conditions : The reaction is typically carried out in dichloromethane with N,N-dimethylformamide (DMF) as a catalyst. Molar ratios of isonicotinic acid to acylating agent are optimized (1:1.3–3.0), and temperatures range from 10–50°C .

-

Purification : Crude products undergo refinement using alcohol/water solutions (e.g., ethanol/water mixtures) to remove impurities like unreacted isonicotinic acid or amides .

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | DMF (0.05–1.0 mL per 1g isonicotinic acid) |

| Acylating Agent | Oxalyl chloride |

| Temperature | 10–50°C |

| Molar Ratio | Isonicotinic acid : acylating agent : alcohol = 1:1.3–3.0:2.0–5.0 |

Formation of Dihydrochloride Salt

The ester is protonated to form the dihydrochloride salt using:

-

Reagents : Hydrochloric acid (HCl) in an alcoholic solution (e.g., methanol, ethanol).

-

Conditions : Slow addition of HCl under controlled pH (7–8) to ensure complete protonation .

| Step | Description |

|---|---|

| Protonation | Reaction with alcoholic HCl solution (e.g., methanol) |

| Workup | Neutralization with sodium carbonate, followed by extraction and drying |

Hydrolysis

The ester undergoes hydrolysis under acidic or basic conditions to yield:

-

Isonicotinic acid (from ester cleavage).

-

Imidazol-4-ylmethanol (from the ester alcohol component).

Reaction Conditions :

-

Acidic Hydrolysis : Catalyzed by H⁺, typically at elevated temperatures.

-

Basic Hydrolysis : Uses aqueous hydroxide (e.g., NaOH), often requiring heat.

Nucleophilic Substitution

The imidazole ring’s nitrogen atoms enable nucleophilic reactions:

-

Alkylation : Potential substitution at the imidazole’s N-1 position (e.g., with alkyl halides) .

-

Coordination Chemistry : The ester’s carboxylate group can act as a ligand for metal ions, forming coordination polymers .

Stability and Degradation Pathways

-

Thermal Stability : The ester is stable under physiological pH but may degrade upon prolonged exposure to high temperatures.

-

Microsomal Stability : Compounds with similar structures exhibit varying stabilities in metabolic studies (e.g., high clearance for some imidazole derivatives) .

Comparative Analysis of Reaction Conditions

| Reaction Type | Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Oxalyl chloride, DMF, 10–50°C | Up to 81.6% | Up to 99.99% |

| Hydrolysis (Basic) | NaOH, aqueous solution, 60–100°C | Varies | Depends on pH |

| Protonation | HCl in methanol/ethanol, pH 7–8 | High | High |

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties. Research indicates that imidazole derivatives, including those related to isonicotinic acid, can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that imidazole-based compounds could activate the p53 pathway and increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells . Specifically, complex II4 derived from imidazole exhibited low IC50 values against MCF-7 and MDA-MB-231 breast cancer cell lines, suggesting strong antitumor activity .

Antibacterial and Antifungal Properties

Isonicotinic acid derivatives have been extensively studied for their antibacterial and antifungal activities. Compounds featuring the imidazole ring have demonstrated effectiveness against various pathogens, including clinical strains of Candida albicans and Mycobacterium tuberculosis . The structural features of these compounds facilitate interactions with microbial targets, enhancing their therapeutic efficacy.

Antidiabetic Effects

Recent studies have explored the potential of imidazole derivatives in managing diabetes. These compounds may improve insulin sensitivity and glucose metabolism through various mechanisms, including modulation of metabolic pathways related to nicotinamide adenine dinucleotide (NAD+) levels .

Anticancer Study

A detailed investigation into the anticancer properties of imidazole derivatives was conducted where complex II4 was synthesized and evaluated for its cytotoxic effects on breast cancer cells. The study revealed that this compound could significantly reduce viability in cancer cells through apoptosis mediated by ROS accumulation and p53 activation .

Antifungal Efficacy

Another case study focused on the antifungal activity of imidazole derivatives against Candida albicans. The results showed that specific modifications to the imidazole ring enhanced antifungal potency, indicating that structural optimization is crucial for developing effective antifungal agents .

Data Tables

| Compound | Activity | IC50 Value (μM) | Target Pathway |

|---|---|---|---|

| II4 | Anticancer | 0.86 (MCF-7) | p53 pathway activation |

| II4 | Anticancer | 0.48 (MDA-MB-231) | ROS generation |

| Imidazole 32 | Antifungal | Not specified | Cell membrane disruption |

| Compound 35 | Antidiabetic | 1.08 | Insulin signaling pathways |

Mechanism of Action

The mechanism of action of isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The pathways involved include the inhibition of bacterial cell wall synthesis and interference with metabolic processes .

Comparison with Similar Compounds

Isonicotinic Acid Cyclohexyl Ester

- Structure : The cyclohexyl ester group in this compound () replaces the imidazol-4-ylmethyl ester.

- Properties : The bulky cyclohexyl group increases hydrophobicity compared to the methyl-imidazole substituent, reducing aqueous solubility. This compound is reported in D. sophia seed oil, suggesting natural occurrence, whereas the target compound is synthetic .

Imidazole-4-acetic Acid Hydrochloride

- Structure : Features an acetic acid group directly bonded to the imidazole ring (C5 position) instead of an ester-linked pyridine ().

- Properties : The carboxylic acid group enhances polarity and metal-chelating ability. It is used in neurotransmitter studies (e.g., GABA analogs), contrasting with the ester derivative’s role in prodrug design or coordination chemistry .

- Synthesis : Prepared via direct alkylation of imidazole, whereas the target compound requires esterification and dihydrochloride salt formation .

Core Ring Modifications

Anileridine Hydrochloride

- Structure: A piperidinecarboxylic acid ethyl ester with a phenyl and p-aminophenethyl group ().

- Properties : The piperidine ring confers conformational flexibility, unlike the rigid pyridine-imidazole system. This structural difference underpins its opioid activity, whereas the target compound lacks reported central nervous system (CNS) effects .

- Metabolism : Undergoes hepatic hydrolysis of the ester group, a pathway shared with isonicotinic acid esters, but the imidazole ring in the target compound may introduce alternative metabolic routes (e.g., hydroxylation; ) .

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

- Structure : Contains a partially saturated imidazole (4,5-dihydro) linked to an aniline group ().

- Properties : The reduced imidazole ring decreases aromaticity, altering electronic properties and reactivity. This compound is used in organic synthesis as a building block, whereas the fully unsaturated imidazole in the target compound may enhance stability in acidic conditions .

Pharmacologically Active Analogues

Imazamox and Imazethapyr

- Structure : Pyridinecarboxylic acids with dihydroimidazolone substituents ().

- Properties: These herbicides rely on the imidazolinone group for acetyl-CoA carboxylase inhibition, a mechanism absent in the target compound. The ester group in isonicotinic acid derivatives may instead facilitate prodrug activation or solubility modulation .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Water) | Applications |

|---|---|---|---|---|

| Target Compound | ~285.1* | Ester, imidazole, dihydrochloride | High (polar solvents) | Drug synthesis, coordination chemistry |

| Isonicotinic Acid Cyclohexyl Ester | ~247.3 | Ester, pyridine | Low (lipophilic) | Natural product isolation |

| Imidazole-4-acetic Acid Hydrochloride | 162.6 + 36.46 | Carboxylic acid, imidazole | Moderate | Neurochemical research |

| Anileridine Hydrochloride | 388.3 | Piperidine, ester, amine | High | Opioid analgesic |

*Estimated based on analogous structures ().

Biological Activity

Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride (often referred to as a derivative of isoniazid) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound features an isonicotinic acid core linked to an imidazole moiety, which is known for its ability to interact with various biological targets. The imidazole ring plays a crucial role in the compound's bioactivity through non-covalent interactions such as hydrogen bonding and coordination bonds, which are essential for binding to target proteins and enzymes.

Isonicotinic acid derivatives typically exert their biological effects through the following mechanisms:

- Inhibition of Mycolic Acid Synthesis : Similar to isoniazid, this compound may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, disrupting cell wall integrity and leading to bacterial death .

- Induction of Apoptosis : Research indicates that compounds with imidazole rings can activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and upregulating pro-apoptotic proteins .

Antimicrobial Activity

The antimicrobial efficacy of isonicotinic acid derivatives has been extensively studied. The following table summarizes key findings related to their activity against various pathogens:

These results indicate that isonicotinic acid derivatives exhibit potent antimicrobial activity, particularly against M. tuberculosis.

Antitumor Activity

The anticancer potential of isonicotinic acid derivatives has also been documented. A notable study reported that certain imidazole-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| II4 (Imidazole Derivative) | MCF-7 | 0.48 μM | Induces apoptosis via ROS generation |

| II1 (Another Imidazole Compound) | DLD-1 | 57.4 μM | Activates p53 pathway |

These findings suggest that the incorporation of imidazole into the structure enhances the anticancer activity through multiple mechanisms, including apoptosis induction and overcoming drug resistance.

Study on Antimycobacterial Activity

A study conducted on various isonicotinic acid derivatives revealed that those with additional functional groups exhibited enhanced activity against M. tuberculosis. The presence of an imidazole ring was particularly beneficial, as it facilitated interactions with bacterial enzymes involved in drug activation .

Research on Antitumor Effects

In another study focusing on breast cancer treatment, researchers synthesized several imidazole-based compounds and evaluated their cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with lower IC50 values were more effective at inducing apoptosis compared to traditional chemotherapeutics like cisplatin .

Q & A

Basic: What are the recommended synthetic routes for preparing isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride?

Methodological Answer:

The synthesis typically involves two key steps: esterification of isonicotinic acid with an imidazole-containing alcohol, followed by dihydrochloride salt formation .

Esterification : React isonicotinic acid (CAS 55-22-1) with imidazol-4-ylmethanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates. For example, analogous methods for ester synthesis involve converting carboxylic acids to acid chlorides before alcohol coupling .

Salt Formation : Treat the esterified product with hydrochloric acid (HCl) to form the dihydrochloride salt. This mirrors protocols for related dihydrochloride compounds, where stoichiometric HCl addition ensures protonation at two basic sites (e.g., imidazole nitrogen and secondary amines) .

Validation : Confirm the product via NMR (e.g., H and C) to verify ester bond formation and FT-IR for HCl incorporation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H NMR identifies protons on the imidazole ring (δ 7.5–8.5 ppm) and ester methylene groups (δ 4.0–5.0 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHClNO: ~277.02 Da) and isotopic patterns .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, if single crystals are obtainable .

- Elemental Analysis : Quantify Cl content to verify dihydrochloride stoichiometry (theoretical ~25.6% Cl) .

Basic: How should researchers address stability and solubility challenges during experiments?

Methodological Answer:

- Stability : Store the compound at –20°C in anhydrous conditions to prevent hydrolysis of the ester bond. Stability tests under varying pH (3–9) and temperatures (4–37°C) are recommended, with HPLC monitoring for degradation .

- Solubility : The dihydrochloride salt enhances water solubility due to ionic interactions. Pre-solubilize in PBS (pH 7.4) or DMSO (for hydrophobic assays), and confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

- Target Identification : Screen against imidazole-sensitive targets (e.g., histamine receptors or metalloenzymes) using SPR (surface plasmon resonance) or fluorescence polarization assays .

- Cellular Assays : Test cytotoxicity in HEK-293 or HeLa cells, using MTT assays. Include controls for HCl-mediated pH effects by comparing free base vs. dihydrochloride forms .

- In Vivo Studies : Administer in saline (pH-adjusted) to maintain solubility. Monitor pharmacokinetics (e.g., plasma half-life via LC-MS/MS) and tissue distribution .

Advanced: What experimental adjustments are needed when handling the dihydrochloride form vs. the free base?

Methodological Answer:

- Protonation States : The dihydrochloride form introduces two Cl ions, affecting ionization (e.g., imidazole ring protonation at physiological pH). Use pH titration (from 2–10) with UV-Vis spectroscopy to map protonation-dependent activity shifts .

- Buffering : Avoid phosphate buffers if Cl interference is a concern; use HEPES or Tris. For enzymatic assays, pre-equilibrate the compound in buffer to stabilize the protonated state .

Advanced: How can contradictory data in literature about similar imidazole-dihydrochloride compounds be resolved?

Methodological Answer:

- Source Analysis : Compare synthetic protocols (e.g., HCl stoichiometry in salt formation) and purity assessments (HPLC vs. elemental analysis). Impurities like unreacted precursors or mono-hydrochloride byproducts may skew bioactivity results .

- Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 5.0 for solubility) and validate with orthogonal techniques (e.g., DSC for thermal stability vs. NMR for structural integrity) .

- Computational Modeling : Perform DFT calculations to predict protonation states or ester hydrolysis pathways, aligning theoretical data with experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.